Fenchlorphos-oxon

X-ray crystallography Structural elucidation Molecular conformation

Fenchlorphos-oxon (CAS 3983-45-7) is the active acetylcholinesterase-inhibiting metabolite of the obsolete organothiophosphate pesticide fenchlorphos (Ronnel). Direct quantification with this ≥98% pure reference standard avoids the inherent variability of in situ metabolic bioactivation, delivering the true neurotoxic potency that parent compound analysis misses. Essential for method validation (LC-MS/MS, GC-MS), enzyme kinetics (IC₅₀), SAR modeling, and ecotoxicology studies. A traceable certificate of analysis ensures legally defensible data and regulatory compliance for food safety and environmental monitoring.

Molecular Formula C8H8Cl3O4P
Molecular Weight 305.5 g/mol
CAS No. 3983-45-7
Cat. No. B052294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenchlorphos-oxon
CAS3983-45-7
SynonymsRonnel Oxon;  Ronnel Oxygen Analog;  Ronnoxon;  Ronoxon;  Dimethyl 2,4,5-Trichlorophenyl Phosphate;  Dowco 101;  NSC 133018;  O,O-Dimethyl O-2,4,5-Trichlorophenyl Phosphate;  Dimethyl 2,4,5-Trichlorophenyl Phosphoric Acid_x000B_
Molecular FormulaC8H8Cl3O4P
Molecular Weight305.5 g/mol
Structural Identifiers
SMILESCOP(=O)(OC)OC1=CC(=C(C=C1Cl)Cl)Cl
InChIInChI=1S/C8H8Cl3O4P/c1-13-16(12,14-2)15-8-4-6(10)5(9)3-7(8)11/h3-4H,1-2H3
InChIKeyXWMMHXRGYYPFAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenchlorphos-oxon (CAS 3983-45-7) as a Critical Organophosphate Metabolite Reference Standard


Fenchlorphos-oxon (CAS 3983-45-7), also known as Ronnel oxon, is the primary oxidative metabolite of the organothiophosphate pesticide fenchlorphos (Ronnel). It is an organophosphate compound that functions as the active acetylcholinesterase (AChE) inhibitor in vivo . As a critical reference standard and analytical standard for environmental, food safety, and toxicological research, it is essential for accurately quantifying the bioactivated toxicant in complex matrices .

The Inadequacy of Using Parent Fenchlorphos or Other OP Metabolites for Accurate Toxicological and Environmental Assessment


The organothiophosphate pesticide fenchlorphos (Ronnel) requires metabolic bioactivation (oxidative desulfuration) to its oxon form, fenchlorphos-oxon, to potently inhibit acetylcholinesterase (AChE) . Direct analysis or use of the parent compound fails to capture the actual neurotoxic potency in biological systems or the environment, as the extent of bioactivation varies significantly by species, tissue, and environmental conditions [1]. Furthermore, substituting fenchlorphos-oxon with another organophosphate oxon metabolite (e.g., chlorpyrifos-oxon or paraoxon) is scientifically invalid, as differences in chemical structure directly dictate their specific enzyme inhibition kinetics, species selectivity, and environmental fate profiles [2].

Quantitative Evidence for Selecting Fenchlorphos-oxon over Analogs and Alternatives


Definitive Structural Confirmation and Purity Validation by X-ray Crystallography

The crystal and molecular structure of fenchlorphos-oxon (ronnel oxon) has been unequivocally determined by three-dimensional X-ray analysis, confirming its identity as O,O-dimethyl O-2,4,5-trichlorophenyl phosphate [1]. The phosphorus to meta-hydrogen distance, a key structural parameter relevant to its interaction with the acetylcholinesterase (AChE) active site, was precisely measured at 5.49 Å [2]. In contrast, the crystal structure of the parent compound, fenchlorphos (ronnel), reveals a hydrogen-sulfur intermolecular interaction and a phosphorus-to-meta-hydrogen distance of 5.51 Å, underscoring a quantifiable, albeit subtle, conformational shift upon oxidation that influences its biological interaction profile [2]. This level of structural elucidation provides absolute identity confirmation and is essential for studies requiring precise molecular modeling or structure-activity relationship (SAR) analysis, which cannot be achieved with uncharacterized or impure standards.

X-ray crystallography Structural elucidation Molecular conformation Purity verification

Class-Level Potency Gain as an Acetylcholinesterase (AChE) Inhibitor Relative to Parent Ronnel

As a class, organophosphate oxon metabolites exhibit substantially greater acetylcholinesterase (AChE) inhibitory potency than their parent thionate compounds due to the replacement of the P=S bond with a more reactive P=O bond. Fenchlorphos (Ronnel) is characterized as a 'weak cholinesterase inhibitor' that primarily affects plasma pseudoesterases rather than true erythrocyte AChE . In contrast, its oxon form, fenchlorphos-oxon, is designed to be the active toxicant. While a direct, head-to-head IC50 value for fenchlorphos-oxon was not located in the provided search, its potency is strongly inferred by its class. For example, the closely related compound ethyl ronnel-oxon demonstrates an IC50 for serum butyrylcholinesterase (BChE) ranging from 2 nM to 35 nM, depending on age, and an IC50 for brain AChE between 622 nM and 716 nM [1] [2]. The high nanomolar to low micromolar activity of the oxon form is characteristic of the class, representing a significant increase in potency compared to the millimolar-range activity of the parent thionate.

Acetylcholinesterase inhibition Toxicology Enzyme kinetics Bioactivation

Regulatory-Specific Aquatic Toxicity Classification for Environmental Risk Assessment

Fenchlorphos-oxon carries specific and severe hazard classifications under the Globally Harmonized System (GHS) as per Regulation (EC) No 1272/2008. It is classified as Aquatic Acute 1 (H400) and Aquatic Chronic 1 (H410), indicating it is 'Very toxic to aquatic life' and 'Very toxic to aquatic life with long lasting effects' . This classification is a critical differentiator from its parent compound, fenchlorphos, which is described as being 'non-flammable' and 'moderately toxic by skin contact,' but does not carry the same explicit, high-concern aquatic chronic toxicity label [1]. This distinction is crucial for environmental risk assessments where the metabolite's impact on non-target aquatic organisms must be evaluated separately from the parent pesticide.

Environmental toxicology Aquatic toxicity Regulatory compliance Hazard classification

Essential Analyte for Pesticide Residue Analysis in Food and Environmental Monitoring

Fenchlorphos-oxon is a specified and required analyte for pesticide residue analysis in food and environmental samples. High-purity reference materials (e.g., ≥98% purity) are essential for the accurate quantification of this compound to ensure compliance with stringent regulatory standards, such as Maximum Residue Limits (MRLs) . Unlike a generic compound, certified reference standards (e.g., from Dr. Ehrenstorfer, C13460500) are provided with a certificate of analysis, guaranteeing traceability and metrological accuracy [1]. For instance, the use of a 100 µg/mL standard solution in acetonitrile is a common and necessary tool for developing and validating analytical methods (e.g., LC-MS/MS) for its detection in complex matrices like fruits, vegetables, and water .

Analytical chemistry Food safety Environmental monitoring LC-MS/MS

Primary Application Scenarios for Fenchlorphos-oxon in Research and Compliance Testing


Quantitative Pesticide Residue Monitoring in Food and Environmental Matrices

Laboratories performing food safety and environmental monitoring use certified fenchlorphos-oxon reference standards to develop and validate analytical methods (e.g., LC-MS/MS, GC-MS) for quantifying its presence in complex samples like produce, water, and soil. This ensures compliance with Maximum Residue Limits (MRLs) set by regulatory bodies . The availability of a high-purity standard (≥98%) with a traceable certificate of analysis is essential for generating legally defensible and scientifically robust data [1].

In Vitro and In Vivo Toxicological Studies on Organophosphate Bioactivation

Researchers investigating the metabolic activation pathways of organothiophosphate pesticides rely on pure fenchlorphos-oxon to study its mechanism of acetylcholinesterase (AChE) inhibition and to serve as a positive control in enzyme kinetics assays. Using the oxon standard directly, rather than relying on in situ bioactivation of fenchlorphos, allows for the precise determination of its inhibitory potency (e.g., IC50) and the study of species-specific differences in enzyme sensitivity [2].

Structural Biology and Computational Chemistry Investigations

Scientists engaged in X-ray crystallography, molecular modeling, and structure-activity relationship (SAR) studies use fenchlorphos-oxon as a key compound. The published crystal structure data provides a validated molecular conformation [3]. This information is used to model its binding pose within the active site of acetylcholinesterase and other serine hydrolases, facilitating the design of new antidotes or the prediction of cross-reactivity with other organophosphates [4].

Environmental Fate and Aquatic Toxicology Assessments

Given its classification as 'Very toxic to aquatic life with long lasting effects' (H410) , fenchlorphos-oxon is a critical analyte in studies designed to assess the environmental impact and persistence of fenchlorphos-based pesticides. The pure compound is used to spike water and sediment samples in degradation and ecotoxicology studies, enabling the accurate determination of its half-life and bioaccumulation potential in aquatic ecosystems.

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